An In-depth Technical Guide to 1-Azabicyclo[2.2.1]heptan-3-one Hydrochloride
An In-depth Technical Guide to 1-Azabicyclo[2.2.1]heptan-3-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-Azabicyclo[2.2.1]heptan-3-one hydrochloride. The information is curated for professionals in the fields of chemical research and drug development.
Core Chemical Properties
1-Azabicyclo[2.2.1]heptan-3-one hydrochloride is a bicyclic organic compound that serves as a valuable building block in medicinal chemistry. Its rigid structure and chemical functionality make it an interesting scaffold for the design of novel therapeutic agents.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of 1-Azabicyclo[2.2.1]heptan-3-one and its hydrochloride salt.
| Identifier | Value |
| IUPAC Name | 1-Azabicyclo[2.2.1]heptan-3-one hydrochloride |
| CAS Number | 122737-66-0 |
| Molecular Formula | C₆H₁₀ClNO |
| Molecular Weight | 147.60 g/mol |
| Property | Value | Notes |
| Melting Point | 210-211 °C | Data for the O-methyl oxime hydrochloride derivative.[1] |
| Solubility | Soluble in water. | The hydrochloride salt form enhances aqueous solubility. |
| Appearance | White solid.[1] |
| Calculated Property | Value | Source |
| XLogP3 | 0.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Topological Polar Surface Area | 20.3 Ų | PubChem |
Experimental Protocols
Detailed methodologies for the synthesis and purification of 1-Azabicyclo[2.2.1]heptan-3-one hydrochloride are crucial for its application in research and development. The following protocols are based on established synthetic routes for this class of compounds.
Synthesis via Swern Oxidation
A common route to 1-Azabicyclo[2.2.1]heptan-3-one involves the oxidation of the corresponding alcohol, (1S, 3S, 4R)-1-azabicyclo[2.2.1]heptan-3-ol.[2] The Swern oxidation is a widely used method for this transformation due to its mild reaction conditions.[2]
Materials:
-
(1S, 3S, 4R)-1-azabicyclo[2.2.1]heptan-3-ol
-
Oxalyl chloride or trifluoroacetic anhydride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (aqueous solution)
-
Acetonitrile, Ethyl acetate, or Isopropyl alcohol for recrystallization
Procedure:
-
A solution of oxalyl chloride or trifluoroacetic anhydride in dichloromethane is cooled to -78 °C.
-
A solution of DMSO in dichloromethane is added dropwise to the cooled solution.
-
A solution of (1S, 3S, 4R)-1-azabicyclo[2.2.1]heptan-3-ol in dichloromethane is then slowly added to the reaction mixture.
-
After stirring for a designated period, triethylamine or DIPEA is added to the mixture.
-
The reaction is allowed to warm to room temperature.
-
The crude 1-Azabicyclo[2.2.1]heptan-3-one is then isolated.
-
The free base is converted to the hydrochloride salt by treatment with an aqueous solution of hydrochloric acid.
-
The crude hydrochloride salt is purified by recrystallization from a suitable solvent such as acetonitrile, ethyl acetate, or isopropyl alcohol.[2]
Purification by Recrystallization
Purification of the hydrochloride salt is critical to obtain material of high purity for subsequent applications.
Procedure:
-
The crude solid of 1-Azabicyclo[2.2.1]heptan-3-one hydrochloride is dissolved in a minimal amount of a suitable hot solvent or solvent mixture (e.g., methanol/isopropyl alcohol, ethanol/diisopropyl ether).[1][2]
-
The solution is allowed to cool slowly to room temperature to induce crystallization.
-
For further precipitation, the mixture can be cooled in an ice bath.
-
The resulting crystals are collected by filtration.
-
The crystals are washed with a small amount of cold solvent.
-
The purified product is dried under reduced pressure.
Spectroscopic Data
-
¹H NMR (ppm): 1.62–1.79 (m, 3H), 1.83–1.97 (m, 3H), 3.02 (s, 1H), 4.05 (s, 1H), 4.21 (s, 1H).[3]
-
¹³C NMR (ppm): 27.1 (CH₂), 28.6 (CH₂), 36.32 (CH₂), 42.7 (CH), 61.2 (CH), 64.8 (CH), 172.0 (C).[3]
FTIR spectra for the free base, 1-Azabicyclo[2.2.1]heptan-3-one, are also available through spectral databases.
Biological Context and Signaling Pathways
Compounds containing the azabicyclo[2.2.1]heptane scaffold have been investigated for their activity as cholinergic agents.[1] These agents interact with the cholinergic system, which plays a crucial role in the central and peripheral nervous systems.
Cholinergic Signaling
The cholinergic system relies on the neurotransmitter acetylcholine (ACh). ACh binds to two main types of receptors: nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels, and muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors.
Azabicyclic compounds, including derivatives of 1-Azabicyclo[2.2.1]heptan-3-one, have been explored as muscarinic receptor ligands. Muscarinic agonists, for instance, are of interest for the treatment of cognitive decline.
This diagram illustrates the synthesis, release, and receptor binding of acetylcholine. Azabicyclic compounds like the one discussed in this guide can potentially modulate this pathway by acting as ligands for muscarinic receptors.
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling 1-Azabicyclo[2.2.1]heptan-3-one hydrochloride. It is intended for laboratory use only by trained professionals. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area.
References
- 1. FI95705C - Process for the preparation of 1-azabicyclo / 2.2.1 / heptane or - / 2.2.2 / octan-3-one-O-oxymers useful as cholinergic substances - Google Patents [patents.google.com]
- 2. AU728324B2 - Method of making (1S, 4R)-1-azabicyclo(2.2.1)heptan-3-one and (1R, 4S), 1-azabicyclo(2.2.1)heptan-3-one - Google Patents [patents.google.com]
- 3. Redirecting [linkinghub.elsevier.com]



